molecular formula C24H44N2Na2O10S B12726570 Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate CAS No. 41344-13-2

Disodium 4-(2-((3-((2-hydroxydodecyl)methylamino)-1-oxopropyl)(2-hydroxyethyl)amino)ethyl) 2-sulphonatosuccinate

Cat. No.: B12726570
CAS No.: 41344-13-2
M. Wt: 598.7 g/mol
InChI Key: ULJVBIPZMYTHBB-UHFFFAOYSA-L
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Description

The compound with the European Inventory of Existing Commercial Chemical Substances number 255-325-2 is known as quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides. This compound is a mixture of alkyl groups with chain lengths ranging from twelve to sixteen carbon atoms. It is widely used as a disinfectant, biocide, and surfactant due to its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are synthesized through the reaction of long-chain alkyl dimethylamines with benzyl chloride. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound involves the continuous flow of reactants through a reactor where the reaction takes place. The process is optimized for large-scale production, ensuring consistent quality and efficiency. The final product is then purified and formulated for various applications.

Chemical Reactions Analysis

Types of Reactions

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides undergo several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of various oxidized products.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group or the alkyl chains are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzyl alcohols or benzaldehydes, while substitution reactions can yield a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides have a wide range of scientific research applications:

    Chemistry: Used as phase transfer catalysts in organic synthesis.

    Biology: Employed in cell culture and microbiology as disinfectants and preservatives.

    Medicine: Utilized in antiseptic formulations for wound care and surgical scrubs.

    Industry: Applied in water treatment, textile processing, and as surfactants in cleaning products.

Mechanism of Action

The antimicrobial action of quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides is primarily due to their ability to disrupt microbial cell membranes. The positively charged quaternary ammonium ions interact with the negatively charged components of microbial cell membranes, leading to increased permeability and cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

  • Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides
  • Quaternary ammonium compounds, benzyl-C8-16-alkyldimethyl, chlorides

Uniqueness

Quaternary ammonium compounds, benzyl-C12-16-alkyldimethyl, chlorides are unique due to their specific alkyl chain length distribution, which provides an optimal balance of hydrophobic and hydrophilic properties. This balance enhances their effectiveness as surfactants and antimicrobial agents compared to other quaternary ammonium compounds with different alkyl chain lengths.

Properties

CAS No.

41344-13-2

Molecular Formula

C24H44N2Na2O10S

Molecular Weight

598.7 g/mol

IUPAC Name

disodium;4-[2-[3-[2-hydroxydodecyl(methyl)amino]propanoyl-(2-hydroxyethyl)amino]ethoxy]-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C24H46N2O10S.2Na/c1-3-4-5-6-7-8-9-10-11-20(28)19-25(2)13-12-22(29)26(14-16-27)15-17-36-23(30)18-21(24(31)32)37(33,34)35;;/h20-21,27-28H,3-19H2,1-2H3,(H,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

ULJVBIPZMYTHBB-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCC(CN(C)CCC(=O)N(CCO)CCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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